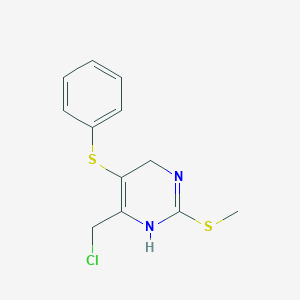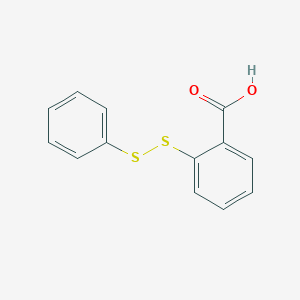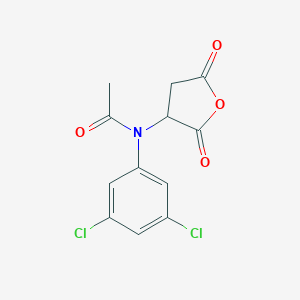![molecular formula C15H13NOS B374589 {2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B374589.png)
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile is an organic compound with the molecular formula C15H13NOS It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a sulfanyl group (-S-) and a phenylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable sulfanylating agent. One common method is the nucleophilic substitution reaction where 4-methoxyphenylacetonitrile reacts with a thiol or disulfide compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of {2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylacetonitrile
- Phenylacetonitrile
- 4-Methoxybenzyl cyanide
Uniqueness
{2-[(4-methoxyphenyl)sulfanyl]phenyl}acetonitrile is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C15H13NOS |
|---|---|
Poids moléculaire |
255.3g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C15H13NOS/c1-17-13-6-8-14(9-7-13)18-15-5-3-2-4-12(15)10-11-16/h2-9H,10H2,1H3 |
Clé InChI |
ZPWOYRBOIAURRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2CC#N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=CC=CC=C2CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl [4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamate](/img/structure/B374507.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B374508.png)
![propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374509.png)

methanone](/img/structure/B374511.png)
![pentyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B374513.png)
![3a-(2-{nitrooxy}ethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethylicosahydro-1H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B374514.png)
![10,13-dimethyl-17-[1-methyl-3-(6-methyl-1H-benzimidazol-2-yl)propyl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B374519.png)
![10,13-dimethyl-17-[1-methyl-3-(6-methyl-1H-benzimidazol-2-yl)propyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B374520.png)
![4-{2-[9-(acetyloxy)-1-isopropyl-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysen-3a-yl]ethoxy}-4-oxobutanoic acid](/img/structure/B374521.png)


![2-[(4-Methoxyphenyl)sulfanyl]benzoyl chloride](/img/structure/B374527.png)

